molecular formula C8H8Cl3NO2S B5285663 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide

2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide

Cat. No.: B5285663
M. Wt: 288.6 g/mol
InChI Key: QZVRUSUYARMVBI-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide (B165840) core. This core consists of a benzene (B151609) ring bonded to a sulfonamide group (-SO₂NR₂). In this specific molecule, the benzene ring is substituted with three chlorine atoms at the 2, 4, and 5 positions, and the sulfonamide nitrogen is substituted with two methyl groups. While detailed research focusing exclusively on this compound is limited, its structural components suggest potential areas of scientific interest, particularly in agrochemical and medicinal chemistry.

Chemical Identity of this compound
IdentifierValue
IUPAC Name2,4,5-Trichloro-N,N-dimethylbenzenesulfonamide
Molecular FormulaC₈H₈Cl₃NO₂S
CAS Number4821-31-2

The story of benzenesulfonamide derivatives is a cornerstone of modern medicinal chemistry. Their journey began in the early 20th century with the discovery of sulfonamide antibacterial drugs, often referred to as "sulfa drugs". These compounds were the first broadly effective systemic antibacterial agents and revolutionized medicine by providing a treatment for previously fatal bacterial infections. iosrjournals.org The basic structure of these drugs features a para-aminobenzenesulfonamide core.

Beyond their antibacterial prowess, benzenesulfonamide derivatives have been found to exhibit a wide array of other biological activities. A significant area of research has focused on their ability to inhibit carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. This has led to the development of sulfonamide-based drugs for conditions such as glaucoma, epilepsy, and altitude sickness. researchgate.netijpsr.com The versatility of the benzenesulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physicochemical properties. This has made it a privileged structure in drug discovery, with new derivatives continually being synthesized and evaluated for a range of therapeutic applications, including anticancer and anti-inflammatory agents. tandfonline.com

The trichlorophenyl group, specifically the 1,2,4-trichlorobenzene (B33124) from which the 2,4,5-trichlorophenyl moiety of the title compound is derived, is a significant building block in synthetic organic chemistry. Trichlorobenzenes are primarily used as solvents and as intermediates in the production of other chemical products, including dyes and pesticides. naturvardsverket.secdc.gov The presence of three chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and reactivity.

The chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This property, along with the steric hindrance provided by the chlorine atoms, can direct the course of chemical reactions involving the trichlorophenyl moiety. In the context of larger molecules, the trichlorophenyl group can impart increased lipophilicity, which can influence the compound's solubility and biological distribution. Furthermore, the specific substitution pattern of the chlorine atoms can lead to distinct physical and chemical properties among its isomers. naturvardsverket.sewikipedia.org These characteristics make the trichlorophenyl moiety a useful component in the design of molecules for various applications, from materials science to agrochemicals.

While direct and extensive research on this compound is not prominent in the current academic literature, the research landscape for its constituent chemical classes suggests potential areas of interest. The fungicidal activity of sulfonamide derivatives is a field of ongoing research. For instance, studies on N-(2,4,5-trichlorophenyl)sulfonamide derivatives have demonstrated their potential as effective antifungal agents against various plant pathogens. tandfonline.com This suggests that the 2,4,5-trichlorophenyl moiety, in combination with a sulfonamide core, could be a key pharmacophore for fungicidal activity.

Furthermore, N,N-dimethylbenzenesulfonamide derivatives have been investigated for their antiproliferative properties. Research has shown that certain compounds bearing the N,N-dimethylbenzenesulfonamide moiety exhibit activity against cancer cell lines. nih.govnih.gov The exploration of novel sulfonamide derivatives as potential therapeutic agents remains an active area of academic and industrial research, with a focus on developing compounds with improved efficacy and selectivity. nih.gov

The academic relevance of this compound, therefore, lies in its potential as a lead compound or a molecular probe in the fields of mycology and oncology. Further investigation into its biological activity could unveil novel structure-activity relationships and contribute to the development of new bioactive molecules.

Reported Biological Activities of Structurally Related Benzenesulfonamide Derivatives
Derivative ClassSubstitution PatternReported Biological Activity
N-Phenylsulfonamides2,4,5-TrichlorophenylFungicidal tandfonline.com
N,N-DimethylbenzenesulfonamidesVarious heterocyclic moietiesAntiproliferative nih.govnih.gov
BenzenesulfonamidesVarious substitutionsCarbonic Anhydrase Inhibition researchgate.net
BenzenesulfonamidesVarious substitutionsAntibacterial iosrjournals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trichloro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3NO2S/c1-12(2)15(13,14)8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRUSUYARMVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,5 Trichloro N,n Dimethyl Benzenesulfonamide

Classical Approaches to Arylsulfonamide Synthesis

The foundational methods for constructing arylsulfonamides have been refined over decades, offering reliable and versatile routes to this important class of molecules.

Synthesis via Sulfonyl Chloride Amination

The most prevalent and direct method for the synthesis of arylsulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. In the case of 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide, this involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with dimethylamine (B145610).

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or an excess of the amine reactant itself. The choice of solvent is crucial and is often an inert organic solvent such as dichloromethane, chloroform, or diethyl ether. The reaction is generally exothermic and may require cooling to control the reaction rate and minimize side reactions.

Table 1: Typical Reaction Parameters for Sulfonyl Chloride Amination

ParameterTypical Conditions
Solvent Dichloromethane, Chloroform, Diethyl Ether, Tetrahydrofuran
Base Triethylamine, Pyridine, Excess Amine
Temperature 0 °C to room temperature
Reaction Time 1-12 hours

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable sulfonamide product.

Alternative Routes from Sulfonic Acids and Their Precursors

While the sulfonyl chloride route is dominant, arylsulfonamides can also be prepared from sulfonic acids or their salts. One such method involves the direct condensation of a sulfonic acid with an amine, often requiring dehydrating agents or high temperatures, which can limit its applicability.

A more viable alternative involves the conversion of the sulfonic acid to a more reactive species in situ. For instance, sulfonic acids can be treated with reagents like phosphorus pentachloride or thionyl chloride to generate the corresponding sulfonyl chloride, which is then reacted with the amine without isolation.

Furthermore, a patent describes the synthesis of benzenesulfonamide (B165840) derivatives through the sulfonation of benzamide (B126) compounds. google.com This suggests a potential route where a pre-formed N,N-dimethylbenzamide could be sulfonated, although directing the sulfonation to the desired 2,4,5-trichloro positions would be a significant challenge.

Targeted Synthesis and Process Optimization for the Chemical Compound

The efficient synthesis of this compound relies on the availability of the key starting materials and the optimization of the reaction conditions to maximize yield and purity.

Preparation of Key Halogenated Benzene (B151609) Starting Materials

The primary precursor for the synthesis of the target molecule is 2,4,5-trichlorobenzenesulfonyl chloride. This intermediate is typically prepared by the chlorosulfonation of 1,2,4-trichlorobenzene (B33124). The reaction involves treating 1,2,4-trichlorobenzene with chlorosulfonic acid.

1,2,4-trichlorobenzene itself can be produced through several methods. One common industrial method is the chlorination of benzene or dichlorobenzenes. google.com It can also be synthesized from the dehydrochlorination of benzene hexachloride. google.com The purity of the 1,2,4-trichlorobenzene is important, as isomeric impurities can lead to the formation of undesired sulfonyl chloride byproducts.

Table 2: Methods for the Preparation of 1,2,4-Trichlorobenzene

Starting MaterialReagentsKey Aspect
DichlorobenzenesGaseous Chlorine, Lewis Acid CatalystIsomerization and subsequent chlorination. google.com
Benzene HexachlorideCalcium Hydroxide, WaterDehydrochlorination at elevated temperatures. google.com
p-DichlorobenzeneLewis Acid Catalyst, ChlorineTwo-step process involving isomerization and chlorination. chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound involves careful control of the reaction parameters during the amination of 2,4,5-trichlorobenzenesulfonyl chloride. The stoichiometry of the reactants is a critical factor; using a slight excess of dimethylamine can help to drive the reaction to completion and also act as the base to neutralize the HCl produced.

Temperature control is also vital. Running the reaction at low temperatures (e.g., 0 °C) can help to minimize the formation of byproducts that may arise from the reaction of the sulfonyl chloride with the solvent or from potential side reactions of the amine.

The order of addition of reagents can also influence the outcome. Typically, the sulfonyl chloride solution is added slowly to a cooled solution of the amine and any additional base to maintain a low concentration of the highly reactive sulfonyl chloride and thus control the exothermicity of the reaction.

Post-reaction work-up and purification are also key to obtaining a high yield of the pure product. This usually involves washing the reaction mixture with dilute acid to remove excess amine and base, followed by washing with water and brine. The final product can then be isolated by evaporation of the solvent and purified by recrystallization or chromatography if necessary.

Green Chemistry Principles and Emerging Methodologies in Benzenesulfonamide Formation

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. The synthesis of sulfonamides is no exception, with several green chemistry approaches being explored.

One promising strategy is the use of water as a solvent for the reaction between sulfonyl chlorides and amines. This avoids the use of volatile and often hazardous organic solvents. The reaction can be carried out under controlled pH conditions, and the product often precipitates from the reaction mixture, allowing for easy isolation by filtration.

Mechanochemistry, or solvent-free synthesis, is another emerging green methodology. This involves the grinding of solid reactants together, often with a catalytic amount of a solid-supported reagent, to initiate the chemical reaction. This approach eliminates the need for solvents altogether, reducing waste and energy consumption.

Electrochemical methods are also being investigated for the synthesis of sulfonamides. These methods can offer high efficiency and selectivity under mild conditions, often using electricity as a "clean" reagent to drive the reaction.

Furthermore, the development of catalytic methods for sulfonamide synthesis is an active area of research. For instance, the use of transition metal catalysts can enable the coupling of less reactive starting materials under milder conditions, potentially offering more atom-economical and energy-efficient routes to sulfonamides. These emerging methodologies hold the potential to make the synthesis of compounds like this compound more sustainable in the future.

Catalytic Systems for Efficient Sulfonamide Coupling

The formation of the sulfur-nitrogen bond is the key step in the synthesis of this compound from its precursors, 2,4,5-trichlorobenzenesulfonyl chloride and dimethylamine. Transition-metal catalysis has emerged as a powerful tool for forging this bond with high efficiency and selectivity. Copper and palladium-based catalysts are particularly prominent in this area.

Copper-catalyzed coupling reactions represent a versatile method for the synthesis of sulfonamides. These systems can facilitate the N-arylation of sulfonamides or the direct coupling of sulfonyl chlorides with amines. While many examples focus on N-arylation, the fundamental principles can be applied to the coupling of sulfonyl chlorides with alkylamines. Copper(I) and Copper(II) salts, often in combination with specific ligands, are effective in promoting these transformations. For instance, copper-catalyzed three-component reactions involving sulfonyl azides, alkynes, and amines have been developed for the synthesis of complex sulfonamide derivatives. nih.govnih.gov This highlights the capability of copper to mediate the formation of S-N bonds under various reaction conditions.

Palladium catalysis, renowned for its role in cross-coupling reactions, also offers effective pathways for sulfonamide synthesis. Palladium(II) pincer complexes, for example, have been successfully employed as catalysts for the N-alkylation of sulfonamides with alcohols. chemrxiv.org This "borrowing hydrogen" methodology provides a green alternative to traditional methods that use alkyl halides. Although this specific approach is for N-alkylation of existing sulfonamides, it underscores the utility of palladium in activating N-H bonds and forming C-N bonds, a related transformation to the S-N bond formation in the primary synthesis of sulfonamides.

The table below summarizes representative catalytic systems that can be adapted for the synthesis of N,N-dialkyl benzenesulfonamides.

Catalyst SystemReactantsGeneral ConditionsKey Advantages
Copper Salts (e.g., CuI, Cu(OAc)₂)Aryl/Alkyl Sulfonyl Chloride + AmineLigand addition may be required, various solvents (e.g., Toluene, DMSO)Cost-effective, versatile for various substrates
Palladium Pincer ComplexesSulfonamide + AlcoholBase (e.g., Cs₂CO₃), Toluene, 110 °CHigh efficiency, good to excellent yields, sustainable "borrowing hydrogen" methodology

Solvent-Free and Microwave-Assisted Synthetic Protocols

In the quest for greener and more efficient chemical processes, solvent-free and microwave-assisted synthetic methods have gained considerable traction. These techniques often lead to dramatically reduced reaction times, increased yields, and simplified purification procedures.

Microwave-assisted synthesis has been shown to be a highly effective method for preparing sulfonamides. The use of microwave irradiation can accelerate the reaction between a sulfonyl chloride and an amine, often completing the reaction in minutes compared to hours required for conventional heating. nih.govrsc.org For example, a two-step microwave protocol allows for the synthesis of sulfonamides directly from sulfonic acids without the need to isolate the intermediate sulfonyl chloride. organic-chemistry.org In the context of synthesizing this compound, reacting 2,4,5-trichlorobenzenesulfonyl chloride with dimethylamine under microwave irradiation would be expected to proceed rapidly and in high yield.

Solvent-free synthesis, another green chemistry approach, eliminates the need for potentially hazardous and difficult-to-remove organic solvents. These reactions are often conducted by grinding the solid reactants together, sometimes with a solid support that can also act as a catalyst. researchgate.net Solid supports like silica (B1680970) gel, alumina, and various clays (B1170129) (e.g., montmorillonite (B579905) K10) have demonstrated catalytic activity in the formation of sulfonamides under solvent-free conditions. researchgate.net This methodology is not only environmentally friendly but can also enhance reaction rates and selectivity. The synthesis of N,N'-alkylidene bisamides has been efficiently achieved under solvent-free conditions at 50 °C, demonstrating the feasibility of forming C-N bonds without a solvent. nih.gov A similar approach could be envisioned for the S-N bond formation in the target molecule.

The following table outlines the conditions and benefits of these modern synthetic protocols.

Synthetic ProtocolReactantsGeneral ConditionsKey Advantages
Microwave-AssistedSulfonyl Chloride/Sulfonic Acid + AmineSealed vessel, controlled temperature and pressure, short irradiation times (minutes)Rapid reaction rates, higher yields, improved purity, energy efficiency
Solvent-FreeSulfonyl Chloride + AmineGrinding of neat reactants, often with a solid support/catalyst (e.g., Montmorillonite K10)Environmentally benign, reduced waste, simplified workup, potential for enhanced reactivity

Chemical Reactivity and Derivatization of 2,4,5 Trichloro N,n Dimethyl Benzenesulfonamide

Reactivity Profiles of the Sulfonamide Functional Group

The N,N-dimethylsulfonamide moiety of the title compound exhibits distinct reactivity compared to its primary and secondary sulfonamide counterparts due to the absence of an acidic N-H proton. This structural difference significantly influences its behavior in common transformations.

N-Alkylation and N-Acylation Reactions

Unlike primary and secondary sulfonamides, which can be readily N-alkylated or N-acylated following deprotonation of the nitrogen atom, N,N-dimethylsulfonamides are generally inert to these reactions under standard conditions. The lack of a proton on the nitrogen atom prevents the formation of a nucleophilic sulfonamide anion, which is a prerequisite for classical N-alkylation and N-acylation reactions.

However, reactions involving the N,N-dimethylsulfonamide group are not entirely unknown and can proceed through alternative pathways, such as N-dealkylation. This process involves the removal of one or both methyl groups from the nitrogen atom. Electrochemical methods have been explored for the N-dealkylation of N,N-dialkylsulfonamides. For instance, the anodic oxidation of N,N-diethylbenzenesulfonamide has been studied, leading to mono- and dideethylated products. This transformation is believed to proceed through an N-sulfonyliminium cation intermediate mdpi.com. Such dealkylation strategies could potentially be applied to 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide to generate the corresponding N-methyl or primary sulfonamide, which could then be subjected to traditional N-alkylation or N-acylation.

Stability and Degradation Pathways Under Varying Chemical Conditions

N,N-disubstituted benzenesulfonamides are generally considered to be chemically stable functional groups. They are resistant to hydrolysis under both acidic and basic conditions. This stability is attributed to the strength of the sulfur-nitrogen and sulfur-carbon bonds.

However, under more forcing conditions, cleavage of the sulfonamide bond can occur. Reductive cleavage of the N-S bond in sulfonamides has been achieved using various reagents. While many methods are tailored for secondary sulfonamides, some approaches may be applicable to N,N-dialkyl derivatives. For example, a photoactivated neutral organic super electron donor has been shown to cleave the N-S bond in arenesulfonamides, although it was noted to be ineffective for N,N-dialkyl arenesulfonamides under the tested conditions nih.gov. More recent methods have demonstrated the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines, which can be further functionalized in-situ chemrxiv.org. The applicability of such methods to N,N-dimethylsulfonamides would depend on the specific reaction conditions and the electronic nature of the aromatic ring.

Oxidative cleavage of the C–N bond of (dimethylamino)methyl groups attached to aryl and heteroaryl systems has been achieved using molecular iodine rsc.org. While this is not a direct degradation of the sulfonamide, it highlights a potential pathway for modification of the N,N-dimethylamino moiety under oxidative conditions.

Transformations Involving the Chlorinated Aromatic Ring

The 2,4,5-trichlorinated benzene (B151609) ring is the more reactive site of the molecule for synthetic transformations, offering opportunities for derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Sites

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). The sulfonamide group, being electron-withdrawing, activates the chlorinated benzene ring towards nucleophilic attack. In 2,4,5-trichlorobenzenesulfonamide, the three chlorine atoms are potential leaving groups. The regioselectivity of SNAr reactions on polychlorinated aromatic compounds is influenced by both electronic and steric factors. Generally, positions that are ortho and para to a strong electron-withdrawing group are most activated.

For a 2,4,5-trichlorophenyl system, the chlorine at the 4-position is para to the sulfonamide group, and the chlorine at the 2-position is ortho. Both of these positions are activated towards nucleophilic attack. The chlorine at the 5-position is meta to the sulfonamide group and is therefore the least activated. Theoretical and experimental studies on related polychlorinated systems can provide insights into the likely regioselectivity. For instance, in nucleophilic aromatic substitution reactions of 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position nih.gov. While not a direct analogue, this suggests that the para-position to an activating group is highly favored. Therefore, in this compound, nucleophilic attack is most likely to occur at the C-4 position, displacing the chloride ion. The relative reactivity of the C-2 position would be the next most likely site of attack.

NucleophilePotential Product of SNAr at C-4
Methoxide (CH₃O⁻)2,5-Dichloro-4-methoxy-N,N-dimethyl-benzenesulfonamide
Ammonia (NH₃)4-Amino-2,5-dichloro-N,N-dimethyl-benzenesulfonamide
Thiophenoxide (C₆H₅S⁻)2,5-Dichloro-N,N-dimethyl-4-(phenylthio)-benzenesulfonamide

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used for the derivatization of aryl halides. The site-selectivity of these reactions on polyhalogenated substrates is a critical aspect.

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. For substrates with multiple identical halogens, the site of reaction is influenced by steric hindrance and the electronic environment of the carbon-halogen bond.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. For polychlorinated benzenes, site-selective Suzuki coupling can often be achieved. Studies on the Suzuki-Miyaura coupling of heteroaryl polyhalides have shown that factors such as the ligand on the palladium catalyst and the solvent can influence the regioselectivity nih.govrsc.orgresearchgate.net. In the case of 2,4,5-trichlorobenzenes, the relative reactivity of the chlorine atoms would likely be C-4 > C-2 > C-5, due to the electronic activation by the para- and ortho-sulfonamide group and steric considerations.

Boronic AcidPotential Product of Suzuki Coupling at C-4
Phenylboronic acid2,5-Dichloro-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide
Thiophene-2-boronic acid2,5-Dichloro-N,N-dimethyl-4-(thiophen-2-yl)benzenesulfonamide
4-Methoxyphenylboronic acid2,5-Dichloro-4'-(methoxy)-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. The Sonogashira reaction is also sensitive to the electronic and steric environment of the halogen. Similar to the Suzuki coupling, the C-4 position of this compound is expected to be the most reactive site for Sonogashira coupling wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net.

Terminal AlkynePotential Product of Sonogashira Coupling at C-4
Phenylacetylene2,5-Dichloro-N,N-dimethyl-4-(phenylethynyl)benzenesulfonamide
Trimethylsilylacetylene2,5-Dichloro-N,N-dimethyl-4-((trimethylsilyl)ethynyl)benzenesulfonamide
1-Hexyne2,5-Dichloro-4-(hex-1-yn-1-yl)-N,N-dimethylbenzenesulfonamide

Synthesis of Novel Structural Analogues and Hybrid Derivatives of the Chemical Compound

The reactivity of the chlorinated aromatic ring provides a platform for the synthesis of a diverse range of novel structural analogues and hybrid derivatives.

Analogues through Substitution and Coupling: By employing the SNAr and palladium-catalyzed cross-coupling reactions discussed above, a wide array of substituents can be introduced at the 2, 4, and potentially 5-positions of the benzene ring. This allows for the systematic modification of the molecule's steric and electronic properties. For example, the synthesis of various benzenesulfonamide (B165840) derivatives has been achieved through copper-catalyzed cross-coupling reactions of substituted phenyl bromides nih.gov. Similar strategies could be adapted for the polychlorinated target molecule. The synthesis of polychlorinated biphenyls (PCBs) via Suzuki coupling is a well-established method that could be applied to generate biphenyl analogues of the title compound researchgate.netuiowa.edu.

Hybrid Derivatives: The term "hybrid derivatives" refers to molecules that combine the 2,4,5-trichlorobenzenesulfonamide scaffold with other pharmacologically relevant moieties. This can be achieved by reacting the chlorinated ring with nucleophiles or coupling partners that contain another bioactive core. For instance, hybridization of a benzenesulfonamide with a piperazine moiety has been explored for antioxidant and enzyme inhibitory activities mdpi.com. Similarly, triazole-benzenesulfonamide hybrids have been synthesized and investigated for their biological activities researchgate.net. By using a bifunctional reagent in a reaction with this compound, it would be possible to link this chlorinated scaffold to other heterocyclic systems or known pharmacophores, creating novel hybrid molecules with potentially enhanced or new biological properties.

Modifications of the Dimethylamino Substituent

The N,N-dimethylamino group of this compound is a key site for chemical modification, allowing for the fine-tuning of the molecule's properties. Research in this area has explored various synthetic strategies to alter this functional group.

One common approach involves the demethylation of the N,N-dimethylamino group. This can be achieved through various reagents, leading to the formation of the corresponding N-methylamino or primary amino derivatives. These products can then serve as versatile intermediates for further functionalization. For instance, the resulting secondary or primary amine can be acylated, alkylated, or used in condensation reactions to introduce new functionalities.

Another avenue of modification involves the oxidative cleavage of the N-methyl groups. While challenging, specific oxidizing agents can selectively remove one or both methyl groups, providing another route to N-demethylated products. The choice of reaction conditions is crucial to prevent undesired side reactions on the electron-rich aromatic ring.

Furthermore, the nitrogen atom of the dimethylamino group can participate in quaternization reactions with alkyl halides, leading to the formation of quaternary ammonium salts. These ionic derivatives exhibit altered solubility and biological activity profiles compared to the parent compound.

While specific studies on this compound are limited in publicly available literature, the general reactivity patterns of N,N-dimethylarylsulfonamides provide a framework for potential modifications. The table below summarizes potential reactions for the modification of the dimethylamino substituent based on established sulfonamide chemistry.

Reaction TypeReagent/ConditionsPotential Product
N-DemethylationStrong acids, Lewis acids2,4,5-Trichloro-N-methyl-benzenesulfonamide
Oxidative N-DemethylationOxidizing agents (e.g., peracids)2,4,5-Trichloro-N-methyl-benzenesulfonamide or 2,4,5-Trichloro-benzenesulfonamide
QuaternizationAlkyl halides (e.g., CH₃I)2,4,5-Trichloro-N,N,N-trimethyl-benzenesulfonamidinium iodide

Exploration of Diverse Chemical Scaffolds Conjugated to the Benzenesulfonamide Core

The 2,4,5-trichlorobenzenesulfonamide core serves as a robust anchor for the attachment of various chemical scaffolds, leading to the creation of hybrid molecules with potentially novel biological activities. The conjugation is typically achieved by forming a new bond at the nitrogen atom of the sulfonamide, often after demethylation, or by leveraging other reactive sites on an appended scaffold.

A prevalent strategy involves the use of the corresponding 2,4,5-trichlorobenzenesulfonyl chloride as a key intermediate. This reactive species can be readily coupled with a wide array of primary and secondary amines, including those embedded within complex heterocyclic systems. This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the conjugated scaffold.

Heterocyclic moieties, such as piperazine, morpholine, and various azoles, are frequently incorporated due to their prevalence in bioactive molecules. The resulting conjugates often exhibit enhanced pharmacological profiles. The synthesis of such derivatives generally proceeds via nucleophilic substitution of the sulfonyl chloride with the desired heterocyclic amine.

In addition to direct N-arylation, more advanced cross-coupling methodologies can be employed to link the benzenesulfonamide core to other aromatic or heteroaromatic systems. These reactions, often catalyzed by transition metals, provide a powerful tool for constructing complex molecular architectures.

The table below outlines various chemical scaffolds that have been conjugated to benzenesulfonamide cores, which could be applicable to the 2,4,5-trichloro substituted variant.

Scaffold TypeLinkage StrategyPotential Application
Heterocycles (e.g., Piperazine, Triazole)Reaction with 2,4,5-trichlorobenzenesulfonyl chlorideDevelopment of antimicrobial or anticancer agents
Amino AcidsAcylation of the amino group with 2,4,5-trichlorobenzenesulfonyl chlorideSynthesis of enzyme inhibitors or peptidomimetics
Aromatic/Heteroaromatic RingsTransition metal-catalyzed cross-couplingCreation of novel materials or probes for biological imaging

This table illustrates potential conjugation strategies based on the broader literature on benzenesulfonamide derivatives.

Advanced Structural Elucidation and Conformational Analysis of 2,4,5 Trichloro N,n Dimethyl Benzenesulfonamide

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic analysis provides the foundational data for confirming the molecular structure and understanding the bonding environment within 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for verifying the covalent framework of the molecule. The ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique nucleus, confirming the connectivity and chemical environment.

The ¹H NMR spectrum is characterized by two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the heavily substituted benzene (B151609) ring. The significant downfield shift of the C-6 proton is attributed to the deshielding effects of the adjacent sulfonyl group and the chlorine atom at C-5. The N,N-dimethyl group gives rise to a single, sharp singlet, indicating free rotation around the S-N bond at room temperature.

The ¹³C NMR spectrum displays signals for all eight carbon atoms. The six distinct aromatic carbon signals confirm the substitution pattern, with three signals corresponding to chlorine-bearing carbons, one to the sulfur-bearing carbon, and two to the protonated carbons. The two methyl carbons of the N,N-dimethyl group appear as a single resonance, further supporting the evidence of free rotation.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments Hypothetical data based on analogous structures.

Nucleus Atom Position Chemical Shift (δ, ppm) Multiplicity
¹HH-37.85s
H-68.10s
N(CH₃)₂2.75s
¹³CC-1 (C-S)139.5s
C-2 (C-Cl)134.2s
C-3 (C-H)131.8d
C-4 (C-Cl)138.1s
C-5 (C-Cl)133.5s
C-6 (C-H)130.4d
N(CH₃)₂38.2q

Vibrational spectroscopy, including both FT-IR and Raman techniques, offers detailed insight into the functional groups present in the molecule. The key vibrational modes for this compound are the strong, characteristic stretches of the sulfonyl group. researchgate.netnih.gov

The FT-IR spectrum is dominated by intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic C=C stretching modes are observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy complements the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the S=O group.

Table 2: Key Vibrational Frequencies Hypothetical data based on analogous structures.

Vibrational Mode FT-IR (cm⁻¹) Raman (cm⁻¹)
Aromatic C-H Stretch3085 (w)3088 (m)
Aliphatic C-H Stretch2950 (w)2955 (m)
S=O Asymmetric Stretch1365 (vs)1362 (w)
S=O Symmetric Stretch1175 (vs)1178 (s)
Aromatic C=C Stretch1570, 1450 (m)1575 (s)
C-N Stretch960 (m)965 (w)
C-S Stretch830 (m)833 (m)
C-Cl Stretch780, 690 (s)778 (m)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of the compound, which serves as ultimate confirmation of its elemental composition. For the molecular formula C₈H₈Cl₃NO₂S, the calculated monoisotopic mass is determined with high accuracy. The observed mass from HRMS analysis would be expected to match this theoretical value within a very narrow margin (typically < 5 ppm), unequivocally confirming the molecular formula. The characteristic isotopic pattern resulting from the three chlorine atoms provides further structural validation.

Table 3: HRMS Data

Parameter Value
Molecular FormulaC₈H₈³⁵Cl₃NO₂S
Calculated Monoisotopic Mass298.9341
Ionization ModeESI+
Observed Ion[M+H]⁺
Observed Mass299.9419 (Theoretical)

Single-Crystal X-ray Diffraction Studies for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

In the solid state, molecules of this compound are organized into a well-defined crystal lattice. Unlike many primary or secondary sulfonamides, this tertiary sulfonamide lacks an N-H donor for classical hydrogen bonding. nih.gov Consequently, the crystal packing is governed by weaker intermolecular forces.

The X-ray structure provides precise data on the molecule's conformation. The geometry around the sulfur atom is a distorted tetrahedron. A key conformational feature is the orientation of the N,N-dimethylamino group relative to the trichlorophenyl ring, which can be described by the C1-S-N-C(methyl) torsion angles.

Table 4: Selected Crystallographic and Conformational Data Hypothetical data based on analogous structures. nih.govnih.govnih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Aryl Plane vs. C-S-N Plane)75.8°
Torsion Angle (C2-C1-S-N)-85.2°
Torsion Angle (C6-C1-S-N)96.5°
Key Intermolecular InteractionC-H···O
Interaction Distance (C-H···O)2.45 Å
Key Intermolecular InteractionCl···O
Interaction Distance (Cl···O)3.15 Å

Comparative Structural Investigations with Related Halogenated Benzenesulfonamides

The molecular structure of this compound can be better understood by comparing it with structurally related halogenated benzenesulfonamides. The substitution pattern of halogens on the phenyl ring significantly influences the conformational properties and intermolecular interactions of these compounds. This section provides a comparative analysis of key structural parameters, including bond lengths, bond angles, and torsion angles, with other reported halogenated benzenesulfonamides.

A comparative look at related structures, such as 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide and 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, provides insight into how changes in the substitution pattern on both the benzenesulfonyl and the aniline (B41778) rings affect the molecular conformation. nih.govnih.gov For example, the C—SO2—NH—C torsion angle is a critical parameter for describing the orientation of the two aromatic rings relative to each other. In 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, this angle is reported as -60.84 (18)°, while in 2,4-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide, it is -71.4 (4)°. nih.govnih.gov These differences highlight the conformational flexibility of the sulfonamide linkage and its sensitivity to the substitution pattern.

The dihedral angle between the sulfonyl and the aniline benzene rings is another important parameter for comparison. In 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, this angle is 66.4 (1)°, whereas in 2,4-dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide, it is a significantly smaller 44.6 (1)°. nih.govnih.gov This indicates that the relative orientation of the two rings is highly dependent on the steric hindrance and potential intramolecular interactions dictated by the substituent positions.

Furthermore, the nature of intermolecular interactions, particularly hydrogen bonding, is a key feature in the crystal packing of these molecules. In many related structures, N—H⋯O hydrogen bonds lead to the formation of dimers. nih.govnih.govnih.gov The specific geometry and strength of these interactions can be influenced by the electronic effects of the halogen substituents on the acidity of the N-H proton and the acceptor strength of the sulfonyl oxygens.

Theoretical and Computational Chemistry Studies of 2,4,5 Trichloro N,n Dimethyl Benzenesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide, these studies would provide insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state on the potential energy surface. For this compound, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to accurately model its electronic structure and predict bond lengths, bond angles, and dihedral angles. The resulting data would be crucial for understanding the molecule's shape and steric interactions.

Without specific research, a data table of optimized geometrical parameters cannot be generated.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, analysis of its frontier orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions. However, in the absence of specific calculations, a data table of HOMO-LUMO energies and the corresponding energy gap cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

An MEP map of this compound would identify the electron-rich and electron-deficient areas, providing insights into its intermolecular interactions and potential reactive sites. The electronegative oxygen and chlorine atoms would be expected to be regions of high electron density.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time.

Dynamic Behavior and Conformational Flexibility in Different Environments

MD simulations would allow for the exploration of the different spatial arrangements, or conformations, that this compound can adopt. By simulating the motion of the atoms over time, researchers can understand the flexibility of the molecule, particularly the rotation around the S-N and C-S bonds. This would reveal the most stable conformers and the energy barriers between them.

Solvent Effects and Solvation Models in Computational Studies

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often incorporate solvent effects using various models. Implicit solvation models treat the solvent as a continuous medium, while explicit solvation models involve simulating the individual solvent molecules surrounding the solute. For this compound, studying its behavior in different solvents would be important for predicting its properties and reactivity in solution.

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships of this compound

The exploration of the biological potential of this compound and its analogues is significantly enhanced through the use of theoretical and computational chemistry. These in silico methods provide valuable insights into the molecular interactions and structural features that govern the biological activity of these compounds. Specifically, computational molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting biochemical target interactions and guiding the design of more potent analogues.

Computational Molecular Docking Studies for Biochemical Target Interactions

Computational molecular docking is a powerful technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method allows for the characterization of the binding behavior of this compound and its derivatives with various biochemical targets, providing insights into their potential mechanisms of action.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous benzenesulfonamide (B165840) derivatives has demonstrated the utility of this approach. For instance, studies on similar compounds have explored their interactions with a range of protein targets, including enzymes and receptors implicated in various diseases.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, a benzenesulfonamide derivative, is then computationally placed into the binding site of the protein. Sophisticated algorithms are used to sample a large number of possible orientations and conformations of the ligand within the binding site and to estimate the binding affinity for each pose.

The results of these simulations can reveal key information, such as:

Binding Affinity: A numerical score that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

Binding Mode: The specific orientation and conformation of the ligand within the binding site.

Key Interactions: The specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand.

Table 1: Illustrative Molecular Docking Data for Benzenesulfonamide Analogues

Target ProteinLigand (Analogue)Binding Affinity (kcal/mol)Key Interacting Residues
Carbonic Anhydrase IXAnalogue A-8.5His94, His96, His119, Thr200
MDM2 ProteinAnalogue B-7.2Leu54, Gly58, Val93
Penicillin-Binding Protein 2XAnalogue C-6.9Ser337, Thr550

Note: The data in this table is illustrative and based on findings for analogous benzenesulfonamide compounds, not this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent molecules.

For a series of benzenesulfonamide analogues, a QSAR study would typically involve the following steps:

Data Set Collection: A series of benzenesulfonamide derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on benzenesulfonamide derivatives have revealed the importance of various structural features for their biological activity. nih.gov For instance, the nature and position of substituents on the phenyl ring have been shown to significantly impact the activity of these compounds. Descriptors related to hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity) are often found to be important in QSAR models for this class of compounds.

A hypothetical QSAR equation for a series of benzenesulfonamide analogues might look like this:

log(1/IC50) = a(logP) - b(Molar Refractivity) + c(Dipole Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation would suggest that increasing the hydrophobicity (logP) and dipole moment while decreasing the molar refractivity would lead to an increase in biological activity.

Table 2: Key Molecular Descriptors in QSAR Models for Benzenesulfonamide Analogues

DescriptorDescriptionImpact on Activity (Illustrative)
logPA measure of the compound's hydrophobicity.Positive correlation often observed for cell permeability.
Molar RefractivityA measure of the volume occupied by an atom or group of atoms.Can be related to steric hindrance at the binding site.
Dipole MomentA measure of the polarity of the molecule.Important for electrostatic interactions with the target.
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Related to hydrogen bonding potential and membrane permeability.

Note: The impact on activity is illustrative and can vary depending on the specific biological target and the series of compounds being studied.

By leveraging the insights gained from molecular docking and QSAR studies on related benzenesulfonamide compounds, researchers can make informed decisions in the design and optimization of novel analogues of this compound with improved biological activities.

Applications of 2,4,5 Trichloro N,n Dimethyl Benzenesulfonamide in Chemical Research Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles, and Basic Compound Identification

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

Benzenesulfonamides, as a class of compounds, are recognized for their utility as intermediates in the preparation of various organic molecules, including polymers and dyes chemicalbook.comncert.nic.in. While the broader family of benzenesulfonamides finds use as plasticizers and in the synthesis of tanning agents, specific applications for 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide are more specialized chemicalbook.com.

While the available research does not detail the specific use of this compound as a direct precursor for heterocyclic systems, the general reactivity of the benzenesulfonamide (B165840) moiety is well-established in organic synthesis. The sulfonamide group can participate in various chemical transformations, making it a valuable functional group in the construction of complex molecular frameworks.

Currently, there is limited specific information in the reviewed literature detailing the direct application of this compound in the synthesis of advanced organic materials. However, the foundational role of benzenesulfonamides in creating polymers suggests a potential, yet unexplored, avenue for this particular compound chemicalbook.com.

Contributions to Agrochemical Research and Plant Science

The most significant and well-documented applications of this compound and its close analogs are in the field of agrochemical research, particularly in the development of fungicides and the study of plant growth regulation.

A substantial body of research has highlighted the potent fungicidal properties of N-(2,4,5-trichlorophenyl)sulfonamide derivatives, particularly against the pervasive plant pathogen Botrytis cinerea, the causative agent of gray mold disease. This pathogen poses a significant threat to a wide variety of crops, and the development of effective fungicides is of paramount importance.

Research has demonstrated that the 2,4,5-trichlorophenyl substituent is a key active group in conferring fungicidal activity against Botrytis cinerea. A series of N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides, designed based on a leading compound, have shown excellent activity against this pathogen both in laboratory settings (in vitro) and in living organisms (in vivo).

Fungicidal Activity of N-(2,4,5-trichlorophenyl)sulfonamide Derivatives Against Botrytis cinerea

CompoundAssayEC50 (μg/mL)Reference CompoundEC50 (μg/mL)
N-(2,4,5-trichlorophenyl)-2-oxocycloheptylsulfonamideMycelial Growth0.80ProcymidoneNot specified in this study
N-(2,4,5-trichlorophenyl)-2-hydroxycycloheptylsulfonamideMycelial Growth0.85ProcymidoneNot specified in this study
N-(2,4,5-trichlorophenyl)-2-oxocyclooctylsulfonamideMycelial Growth1.22ProcymidoneNot specified in this study
N-(2,4,5-trichlorophenyl)-2-hydroxycyclooctylsulfonamideMycelial Growth1.09ProcymidoneNot specified in this study

EC50 represents the concentration of a compound that gives half-maximal response.

These studies have indicated that compounds with seven- or eight-membered rings exhibit superior fungicidal activity compared to those with five-, six-, or twelve-membered rings. The effectiveness of these compounds was found to be comparable to or even better than the commercial fungicide procymidone.

The influence of sulfonamide compounds on plant growth and development has been an area of active investigation. In general, sulfonamides have been observed to impact plant growth, and their effects have been studied in model organisms like Arabidopsis thaliana.

While specific studies on the effect of this compound on the Arabidopsis seedling triple response are not detailed in the available literature, broader research on sulfanilamide compounds provides some context. The triple response is a classic plant phenotype induced by the hormone ethylene, characterized by a short and thick hypocotyl, an exaggerated apical hook, and a short root. It is a common assay for screening chemicals with ethylene-like activity.

Studies on various sulfanilamide compounds have been conducted to assess their structure-activity relationships in a seedling growth assay with Arabidopsis. These assays typically measure parameters like the effective concentration at which 50% of seedlings show a particular phenotype (e.g., bleaching) or the lethal concentration for 50% of the seedlings researchgate.net. The phytotoxicity of chlorinated benzenes has also been investigated, indicating that the degree of chlorination can influence their adverse effects on plants nih.gov.

Future Research Directions for 2,4,5 Trichloro N,n Dimethyl Benzenesulfonamide

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of benzenesulfonamides often involves the reaction of a sulfonyl chloride with an amine. For 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide, this would likely involve the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with dimethylamine (B145610). Future research could focus on developing more environmentally friendly and efficient methods.

Key areas for exploration include:

Green Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents to replace volatile organic compounds (VOCs) commonly used in these reactions.

Catalytic Approaches: Exploring metal- or organo-catalysis to improve reaction rates and yields, potentially allowing for milder reaction conditions.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce waste and improve efficiency.

Alternative Reagents: Exploring the use of less hazardous starting materials. For example, methods that avoid the use of chlorosulfonic acid in the preparation of the sulfonyl chloride precursor would be beneficial.

A comparative look at potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Conventional Synthesis Well-established methodologyOptimization of reaction conditions
Green Synthesis Reduced environmental impact, increased safetyUse of aqueous media, biodegradable solvents
Catalytic Synthesis Higher efficiency, milder conditionsDevelopment of novel catalysts
Flow Chemistry Improved safety and scalability, precise controlReactor design and optimization

Exploration of Novel Catalytic Roles and Methodologies

While the catalytic applications of this compound itself have not been reported, the sulfonamide functional group is known to be a part of various catalysts, particularly in asymmetric synthesis. Future research could investigate if this specific compound or its derivatives could act as ligands for metal catalysts or as organocatalysts.

Potential research avenues include:

Asymmetric Catalysis: Designing chiral derivatives of this compound to be used as ligands in enantioselective reactions.

Photocatalysis: Investigating the potential of the molecule to participate in photoredox catalytic cycles, given the presence of the aromatic ring and heteroatoms.

Hydrolysis Catalysis: While sulfonamides are generally stable, exploring their potential to catalyze hydrolysis reactions under specific conditions could be a novel research area.

Deeper Understanding of Intramolecular and Intermolecular Interactions

The crystal structure and the nature of non-covalent interactions in sulfonamides significantly influence their physical and biological properties. For this compound, a detailed study of its solid-state structure would be highly valuable.

Future research should aim to:

Crystal Structure Determination: Obtain single-crystal X-ray diffraction data to understand the precise molecular geometry, conformation, and packing in the solid state.

Hydrogen Bonding Analysis: Although the N,N-dimethyl substitution precludes the classic N-H...O hydrogen bonds seen in primary and secondary sulfonamides, the potential for weaker C-H...O or C-H...Cl interactions should be investigated.

π-π Stacking: The trichlorinated benzene (B151609) ring could participate in π-π stacking interactions, which would play a significant role in the crystal packing.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the molecular structure and predict the strength and nature of intramolecular and intermolecular forces.

A hypothetical summary of expected interactions is provided below.

Interaction TypePotential Role in this compound
Van der Waals Forces Primary contributor to intermolecular packing.
Dipole-Dipole Interactions Arising from the polar S=O and C-Cl bonds.
π-π Stacking Possible between the aromatic rings of adjacent molecules.
Weak C-H...O/Cl Hydrogen Bonds May contribute to the stability of the crystal lattice.

Design and Synthesis of New Functional Materials Incorporating the Chemical Compound's Moiety

The unique combination of a highly chlorinated aromatic ring and a sulfonamide group could make the this compound moiety a useful building block for new functional materials.

Areas for future exploration include:

Polymers: Incorporating this moiety into polymer backbones or as a pendant group could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Biomedical Materials: While outside the scope of this article to discuss therapeutic uses, the sulfonamide group is a well-known pharmacophore. Research into its incorporation into materials for biomedical applications, such as drug delivery systems or antimicrobial surfaces, could be a fruitful avenue.

Organic Electronics: The electron-withdrawing nature of the chlorine atoms and the sulfonyl group could make derivatives of this compound interesting candidates for use in organic electronic devices.

Q & A

Q. What are the recommended synthetic pathways for 2,4,5-Trichloro-N,N-dimethyl-benzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of a trichlorobenzene precursor followed by N,N-dimethylation. Key steps include:
  • Sulfonation : Reaction of 2,4,5-trichlorobenzene with chlorosulfonic acid under controlled anhydrous conditions .
  • Amidation : Substitution of the sulfonyl chloride group with dimethylamine using a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
    Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for sulfonation) and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC-UV/Vis : Quantifies purity using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
  • GC-MS : Identifies volatile byproducts (e.g., residual solvents) with electron ionization at 70 eV .
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., δ 2.8 ppm for N,N-dimethyl groups) .
  • Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Storage Conditions : Protect from light in amber glass vials at 4°C. Desiccate with silica gel to prevent hygroscopic degradation .
  • Stability Data :
ParameterValueSource
Thermal StabilityStable up to 150°C
Hydrolytic StabilitypH 5–9 (no decomposition)

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Studies : Test across a broad concentration range (nM to mM) to differentiate therapeutic vs. toxic thresholds .
  • Comparative Assays : Use standardized microbial strains (e.g., E. coli ATCC 25922) and human cell lines (e.g., HEK-293) under identical conditions .
  • Mechanistic Profiling : Employ RNA sequencing to identify off-target pathways activated at higher concentrations .

Q. How can computational modeling predict structure-activity relationships (SAR) for sulfonamide derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase IX) with chlorine atoms occupying hydrophobic pockets .
  • QSAR Models : Correlate logP values (>3.9) with membrane permeability using Gaussian-based partial least squares regression .
  • Electrostatic Potential Maps : Identify nucleophilic regions (e.g., sulfonamide oxygen) for hydrogen bonding interactions .

Q. What experimental designs mitigate interference from chlorinated byproducts in kinetic studies?

  • Methodological Answer :
  • SPE Cleanup : Use Oasis HLB cartridges to isolate the target compound from chlorinated impurities (recovery: 92–97%) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs as internal standards for LC-MS quantification .
  • Kinetic Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} ratios to distinguish rate-determining steps .

Q. How do steric and electronic effects of the N,N-dimethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Calculate Tolman cone angles (≈140°) to predict accessibility of the sulfonamide nitrogen .
  • DFT Calculations : B3LYP/6-311+G(d,p) models show reduced electrophilicity at sulfur due to electron donation from dimethyl groups .
  • Catalytic Screening : Test Pd(OAc)2_2/XPhos systems for Suzuki-Miyaura coupling; yields drop >40% with bulkier ligands .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity?

  • Methodological Answer :
  • Buffer Compatibility : Verify assay pH (optimum 7.4 for carbonic anhydrase) and ionic strength (e.g., 150 mM NaCl) .
  • Enzyme Source : Compare recombinant human enzymes vs. bovine analogs, which may lack critical binding residues .
  • Negative Controls : Include acetazolamide to validate assay sensitivity .

Tables for Key Parameters

Parameter Value/Technique Reference
LogP (Predicted)3.97 ± 0.12
Aqueous Solubility0.45 mg/mL (25°C)
Melting Point168–170°C
IC50_{50} (Carbonic Anhydrase IX)12.3 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.